Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-

Descripción general

Descripción

Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolidine scaffold have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .

Mode of Action

Based on its structural similarity to other pyrrolidine compounds, it may interact with its targets (such as ck1γ and ck1ε) through non-covalent interactions, leading to changes in the conformation and activity of these proteins .

Biochemical Pathways

If the compound indeed targets ck1γ and ck1ε, it could potentially influence pathways regulated by these kinases, such as the wnt signaling pathway .

Result of Action

Similar compounds have shown to inhibit kinase activity, which could lead to changes in cellular signaling and potentially influence cell proliferation, differentiation, and survival .

Actividad Biológica

Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-, also known as 3-methoxy-4-(1-pyrrolidinyl)aniline, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

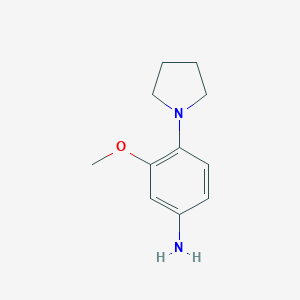

Chemical Structure and Properties

The chemical structure of Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- is characterized by the presence of a methoxy group and a pyrrolidinyl substituent on the benzene ring. The molecular formula is CHNO, and its molecular weight is approximately 191.27 g/mol.

The biological activity of this compound largely stems from its ability to interact with various biological targets, including receptors and enzymes. The pyrrolidinyl group is known to enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems. Research indicates that it may act as an agonist or antagonist at specific targets, influencing signal transduction pathways and cellular responses .

1. Antimicrobial Activity

Studies have shown that Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- exhibits antimicrobial properties against several bacterial strains. It has been tested for its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

2. Neuropharmacological Effects

Research indicates that this compound may have neuropharmacological effects, particularly in the context of anxiety and depression. Its interaction with serotonin receptors suggests potential applications as an anxiolytic or antidepressant agent .

3. Enzyme Inhibition

Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- has been studied for its inhibitory effects on cholinesterases (AChE and BChE), which are crucial for neurotransmitter regulation. The IC values for AChE inhibition have been reported in the range of low micromolar concentrations, indicating significant potency .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of Benzenamine derivatives, including the target compound. Results demonstrated that derivatives with higher lipophilicity showed enhanced activity against resistant bacterial strains. The study highlighted the importance of structural modifications in optimizing antimicrobial properties .

Case Study 2: Neuropharmacological Assessment

In a controlled trial assessing the anxiolytic effects of Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- in animal models, significant reductions in anxiety-like behaviors were observed compared to control groups. Behavioral assays indicated that the compound modulated serotonergic pathways effectively .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuropharmacological | Anxiolytic effects | |

| Enzyme Inhibition | AChE IC ~ 0.79 µM |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Benzenamine with methoxy group | Moderate | Enhances lipophilicity |

| Pyrrolidine substitution | High | Increases receptor affinity |

| Variants with alkyl substitutions | Variable | Affects potency |

Aplicaciones Científicas De Investigación

Pharmacological Applications

Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- has been studied for its potential effects on specific kinase targets, particularly casein kinases 1 gamma (ck1γ) and epsilon (ck1ε). These kinases are involved in critical cellular signaling pathways such as the Wnt signaling pathway, which plays a significant role in cell proliferation and differentiation.

Analytical Chemistry Applications

Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A specific application involves the separation of this compound on a Newcrom R1 HPLC column under reverse-phase conditions.

HPLC Methodology

- Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid (or formic acid for Mass-Spec applications).

- Column Type : Newcrom R1 column featuring low silanol activity.

- Particle Size : Smaller 3 µm particles for fast Ultra Performance Liquid Chromatography (UPLC) applications.

This method is scalable and can be utilized for preparative separation and isolation of impurities, making it suitable for pharmacokinetic studies .

Case Study 1: Inhibition of Kinase Activity

Research has shown that compounds structurally similar to benzenamine derivatives exhibit nanomolar activity against ck1γ and ck1ε. In vitro studies demonstrated that these compounds could effectively inhibit kinase activity, influencing the Wnt signaling pathway and affecting cell behavior.

Case Study 2: HPLC Application in Drug Development

A study utilized HPLC to analyze the purity of benzenamine derivatives during drug development processes. The findings highlighted the importance of using specific mobile phases and column types to achieve optimal separation and identification of target compounds .

Propiedades

IUPAC Name |

3-methoxy-4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEZBGKUTDESAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066006 | |

| Record name | Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16089-42-2 | |

| Record name | 3-Methoxy-4-(1-pyrrolidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16089-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-2-methoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.